![molecular formula C11H21NO B13318428 3-[(2-Ethylcyclohexyl)oxy]azetidine](/img/structure/B13318428.png)
3-[(2-Ethylcyclohexyl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Ethylcyclohexyl)oxy]azetidine: is a four-membered heterocycle with significant importance in organic synthesis and medicinal chemistry . Its reactivity is driven by ring strain, yet it remains more stable than related aziridines, allowing for both ease of handling and unique reactivity under appropriate conditions.
準備方法
Synthetic Routes:: Several synthetic routes lead to 3-[(2-Ethylcyclohexyl)oxy]azetidine . One common approach involves cyclization of an appropriate precursor, such as an amine or amide, under specific conditions. For example, a ring-closing reaction between an amine and an epoxide can yield the desired azetidine ring.
Reaction Conditions:: The cyclization typically occurs under mild conditions, often using Lewis acids or other catalysts. The choice of reagents and conditions depends on the specific precursor and desired stereochemistry.
Industrial Production:: While industrial-scale production methods may vary, researchers have explored scalable routes to synthesize this compound. These methods aim for efficiency, cost-effectiveness, and high yields.
化学反応の分析
Reactivity::
3-[(2-Ethylcyclohexyl)oxy]azetidine: participates in various reactions, including:
Ring-opening reactions: Cleavage of the azetidine ring to form open-chain compounds.
Functionalization reactions: Introduction of substituents (e.g., alkyl, aryl) at different positions on the ring.
Cycloadditions: Formation of larger rings by combining azetidine with other molecules.
Lewis acids: Facilitate ring closure.
Nucleophiles: Participate in ring-opening reactions.
Electrophiles: Enable functionalization.
Major Products:: The specific products depend on the reaction conditions and starting materials. Ring-opening reactions yield open-chain compounds, while functionalization reactions introduce diverse substituents.
科学的研究の応用
Chemistry:: Researchers explore 3-[(2-Ethylcyclohexyl)oxy]azetidine as a building block for novel organic molecules, including polymers and spirocycles .
Biology and Medicine::Drug discovery: Scientists investigate its potential as a scaffold for designing bioactive compounds.
Chiral templates: The unique geometry of the azetidine ring makes it valuable for asymmetric synthesis.
Industry:: Applications span from fine chemicals to materials science, where the compound’s stability and reactivity play crucial roles.
作用機序
The exact mechanism by which 3-[(2-Ethylcyclohexyl)oxy]azetidine exerts its effects depends on its specific use. It may interact with molecular targets or modulate biological pathways, but detailed studies are ongoing.
類似化合物との比較
While 3-[(2-Ethylcyclohexyl)oxy]azetidine stands out due to its unique structure, it shares similarities with other azetidines and related heterocycles. Further research can reveal its distinct advantages.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3-(2-ethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h9-12H,2-8H2,1H3 |
InChIキー |
UFKGLCGNUKPJDS-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1OC2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
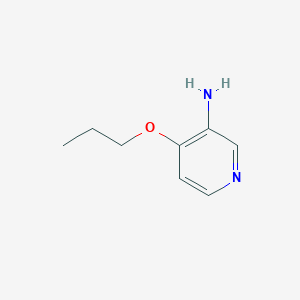
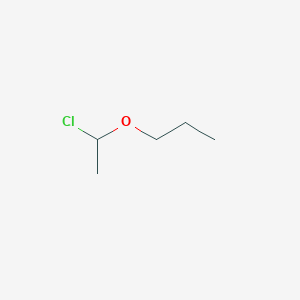


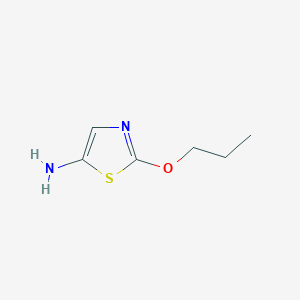


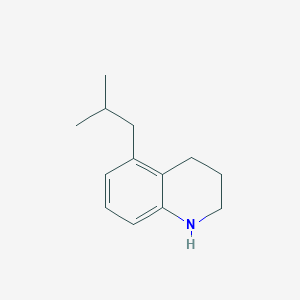
![4-[(But-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13318421.png)
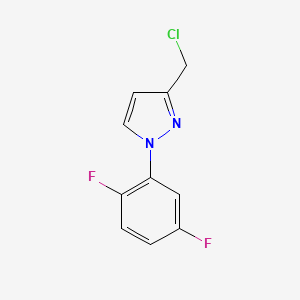

![(R)-6-Fluoro-3H-spiro[benzofuran-2,4'-piperidin]-3-amine](/img/structure/B13318440.png)
